molecular formula C10H14N2 B188723 1-Phenylpiperazine CAS No. 92-54-6

1-Phenylpiperazine

Cat. No.: B188723
CAS No.: 92-54-6
M. Wt: 162.23 g/mol
InChI Key: YZTJYBJCZXZGCT-UHFFFAOYSA-N
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Description

1-Phenylpiperazine is a chemical compound characterized by a phenyl group attached to a piperazine ring. Its molecular formula is C10H14N2, and it has a molecular weight of 162.23 g/mol . This compound is known for its clear, colorless to yellow liquid appearance and is insoluble in water . It is commonly used in the synthesis of various pharmaceuticals and as an intermediate in organic chemistry.

Mechanism of Action

Target of Action

1-Phenylpiperazine (PPZ) is a simple chemical compound featuring a phenyl group bound to a piperazine ring . It has been identified as a potential permeation enhancer, particularly in the intestinal epithelium . The primary targets of PPZ are the tight junctions in the intestinal epithelium, which it modulates to enhance the absorption of macromolecular therapeutics .

Mode of Action

PPZ interacts with its targets by modulating the tight junctions in the intestinal epithelium, thereby enhancing the transepithelial transport . This interaction results in an increase in the permeability of the epithelium, allowing for improved absorption of therapeutics .

Biochemical Pathways

It is known that ppz enhances the permeability of the intestinal epithelium, potentially affecting the paracellular pathway . This could have downstream effects on the absorption and distribution of therapeutics in the body.

Pharmacokinetics

Its role as a permeation enhancer suggests that it may have significant effects on the bioavailability of co-administered therapeutics .

Result of Action

The primary result of PPZ’s action is an increase in the permeability of the intestinal epithelium, allowing for improved absorption of therapeutics . This can enhance the effectiveness of orally administered macromolecular therapeutics, which often face challenges related to poor absorption .

Action Environment

The efficacy and stability of PPZ can be influenced by various environmental factors. For instance, the pH of the environment can affect its action, as it has been shown that PPZ causes the Krebs-Henseleit buffer pH to become alkaline . This alkalization partially attenuates the increase in permeability caused by PPZ

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenylpiperazine can be synthesized through several methods. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the reaction of aniline with bis-(2-chloroethyl)amine hydrochloride at elevated temperatures (160-250°C) without any solvent, followed by treatment with an alkaline aqueous solution and reduced pressure distillation to obtain the product .

Industrial Production Methods: The industrial production of this compound typically follows the method involving aniline and bis-(2-chloroethyl)amine hydrochloride due to its simplicity, high yield, and low cost. This method results in a product with a purity of over 99.5% and a yield above 75% .

Chemical Reactions Analysis

1-Phenylpiperazine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different substituted piperazines.

    Substitution: It can undergo nucleophilic substitution reactions, where the phenyl group or the piperazine ring is substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed:

    Oxidation: N-oxides of this compound.

    Reduction: Substituted piperazines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Phenylpiperazine has a wide range of applications in scientific research:

Comparison with Similar Compounds

1-Phenylpiperazine can be compared with other similar compounds such as:

  • 2-Phenylpiperazine
  • 4-Phenylpiperidine
  • 1-Methyl-4-phenylpiperazine
  • 1-(4-Methylphenyl)piperazine

These compounds share structural similarities but differ in their chemical properties and biological activities. For instance, 1-Methyl-4-phenylpiperazine and 1-(4-Methylphenyl)piperazine have shown lower toxicity compared to this compound, making them promising candidates for future applications .

Properties

IUPAC Name

1-phenylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c1-2-4-10(5-3-1)12-8-6-11-7-9-12/h1-5,11H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZTJYBJCZXZGCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

2210-93-7 (mono-hydrochloride), 4004-95-9 (di-hydrochloride)
Record name Phenylpiperazine
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DSSTOX Substance ID

DTXSID8057855
Record name Phenylpiperazine
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Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

92-54-6
Record name 1-Phenylpiperazine
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Record name Phenylpiperazine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piperazine, 1-phenyl-
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Record name Phenylpiperazine
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Record name N-phenylpiperazine
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Record name 1-PHENYLPIPERAZINE
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Synthesis routes and methods I

Procedure details

A mixture consisting of 29.5 gm (0.1 mol) of N-[γ-(p-amino-phenyl)-n-propyl]-N'-phenyl-piperazine (m.p. 102° C.), 5.8 gm (0.11 mol) of acetonitrile and 20 ml of glacial acetic acid was refluxed for 20 hours. Thereafter, the solvent was distilled off in vacuo, and the residue was recrystallized from dilute methanol, yielding 28.3 gm (81.3% of theory) of N-[γ-(p-β-cyanoethyl-amino]-phenyl)-n-propyl]-N'-phenyl-piperazine, m.p. 141°-143° C.
Name
N-[γ-(p-amino-phenyl)-n-propyl]-N'-phenyl-piperazine
Quantity
29.5 g
Type
reactant
Reaction Step One
Quantity
5.8 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

2(2-Bromoethyl)-7-chloro-4-hydroxy-1,2,5,10-tetrahydropyridazino[4,5-b]quinoline-1,10-dione (0.500 g, 1.35 mM) was stirred in dimethylformamide (10 mL), and N-phenylpiperazine (10 mL, 10.6 g, 65.5 mM) was added. The resulting yellow suspension was heated to ˜110° C. to form a clear yellow solution. The solution was heated for 6 hours during which time a precipitate formed. The suspension was cooled to room temperature and stirred for five days. The resulting yellow suspension was dissolved into aqueous methanol (500 mL, 50%). The pH of this solution was carefully adjusted to pH=6 with 1N hydrochloric acid (˜20 mL) which gave a yellow precipitate. This suspension was stirred for 1 hour and filtered to give the title compound contaminated with N-phenylpiperazine (0.753 g). This material was recrystallized from hot ethanol (200 mL) to give the title compound (0.428 g, 70%) as a yellow powder, mp 361-364° C.; MS(CI): 452 (M+H).
Name
2(2-Bromoethyl)-7-chloro-4-hydroxy-1,2,5,10-tetrahydropyridazino[4,5-b]quinoline-1,10-dione
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

A 200 ml Kjeldahl flask equipped with a cooling condenser and a thermometer was charged with a solution of 22.0 g of piperazine in 20 ml of o-xylene, a solution of 6.70 g of bromobenzene in 20 ml of o-xylene, and a solution of 5.66 g of NaOBut in 20 ml of o-xylene, and further with a solution of 4.5 mg of palladium acetate in 5 ml of o-xylene (the ratio of palladium atom/bromobenzene=0.05% by mole). The flask was flushed with nitrogen for about 20 minutes while the content was stirred, and 0.2 ml of tri-tert.-butylphosphine was added. Then the mixture was heated to 120° C., and maintained at that temperature for 3 hours with stirring. After completion of the reaction, 80 ml of water was added to cool the reaction product. The mixture was introduced in a separatory funnel and the organic phase was separated. The lower aqueous phase was extracted with 40 ml of o-xylene. The organic phase was dried over sodium sulfate. Gas chromatographic analysis of the obtained product by the internal standard method revealed that the intended arylamine, i.e., N-phenylpiperazine was obtained in a yield of 92% by mole.
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
6.7 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Five
Quantity
5 mL
Type
solvent
Reaction Step Six
Quantity
4.5 mg
Type
catalyst
Reaction Step Seven
Yield
92%

Synthesis routes and methods IV

Procedure details

A solution of t-butyl 4-phenylpiperazine-1-carboxylate (500 mg, 1.91 mmol, 1.00 equiv) in DCM/CF3COOH (10/3 mL) was placed in a 50-mL round bottom flask and stirred for 1 h at 30° C. in an oil bath. The pH value of the solution was adjusted to 9 with aqueous sodium hydroxide (1 M), and the solution was extracted with 3×10 mL of dichloromethane, the organic layers combined and dried over anhydrous sodium sulfate. Solids were removed via filtration, and the resulting solution concentrated under vacuum yielding 300 mg (97%) of 1-phenylpiperazine as yellow oil.
Quantity
500 mg
Type
reactant
Reaction Step One
Name
DCM CF3COOH
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
97%

Synthesis routes and methods V

Procedure details

35.75 g of 1-[2-(-4-benzyloxyphenoxy)ethyl]-4-phenylpiperazine was added rapidly with stirring to 75 ml concentrated HCl and the mixture was heated on a steam bath for 15 minutes. During this time starting material dissolved and then a white crystalline solid began to form and eventually the reaction mixture almost solidified. The reaction was cooled to ~5° and then was diluted with 100 ml EtOH. The solids were filtered off and were washed in EtOH and ether to give 1-8 2-(4-hydroxyphenoxy) ethyl]-4-phenylpiperazine as its monohydrochloride. The salt was dissolved in 150 ml hot MeOH and 50 ml H2O and was then treated with 25 ml triethylamine. Water was then added to the refluxing mixture just to the cloud point whereupon the product began to crystallize from solution. The mixture was chilled and the solids were collected by filtration to give the end product, mp 142°-143°.
Name
1-[2-(-4-benzyloxyphenoxy)ethyl]-4-phenylpiperazine
Quantity
35.75 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: 1-phenylpiperazine (1-PP) primarily acts as a ligand for serotonin receptors, particularly the 5-HT1A receptor subtype [, , , , , ]. It mimics the spatial arrangement of key pharmacophores found in endogenous ligands like serotonin, enabling it to bind and exert effects on these receptors [].

A: Binding of 1-PP to 5-HT1A receptors can lead to various effects depending on the receptor's location and downstream signaling pathways. These can include modulation of neurotransmitter release, changes in neuronal excitability, and ultimately alterations in mood, behavior, and physiological functions [, ].

A: The molecular formula of this compound is C10H14N2, and its molecular weight is 162.23 g/mol [].

A: Key spectroscopic data available includes 1H NMR, 13C NMR, and 15N NMR data. Researchers have also reported one-bond 1JCH coupling constants for 1-PP []. This information is crucial for structural elucidation and studying the compound's behavior in different environments.

A: Yes, studies have investigated the stability of this compound under various stress conditions, including exposure to high temperature, light, oxidants, and acidic and alkaline environments [, ].

A: While this compound itself is not typically employed as a catalyst, its presence as a structural motif in various compounds can influence catalytic activity. For instance, the piperazine ring's ability to coordinate with metal ions makes it a valuable building block in the design of organometallic catalysts [].

A: Yes, Density Functional Theory (DFT) calculations have been employed to investigate the structural and electronic properties of this compound and its derivatives [, ]. These calculations provide insights into molecular geometry, electronic distribution, and reactivity.

A: DFT calculations have been used to predict NMR chemical shifts and coupling constants, which were found to be in good agreement with experimental data []. This validates the use of computational methods for studying this compound. Additionally, DFT has been used to model interactions of 1-PP derivatives with enzymes, providing insights into their potential as enzyme inhibitors [].

A: Numerous studies have explored the SAR of 1-PP and related compounds. For example, introducing substituents on the phenyl ring, altering the piperazine ring size, and modifying the length and nature of N-alkyl substituents can significantly impact affinity for 5-HT1A receptors and other biological targets [, , , , , , ].

A: Introducing fluorine atoms to the benzofuranone structure of 1-PP derivatives enhanced their cytotoxic activity against tumor cell lines []. Conversely, chlorine and methoxy substitutions reduced their activity []. Additionally, specific modifications to the tetralin moiety in this compound derivatives led to compounds with high affinity and selectivity for 5-HT1A receptors [].

A: Formulation strategies for this compound and its derivatives depend on the specific application. For pharmaceutical applications, strategies may involve using appropriate salts, excipients, or drug delivery systems to enhance solubility, stability, and bioavailability [, ].

ANone: Specific SHE regulations pertaining to this compound will vary depending on geographical location and intended use. Researchers and manufacturers are responsible for adhering to all relevant regulations.

A: While detailed ADME studies specifically for 1-PP may be limited, research on structurally related phenylpiperazine derivatives provides insights into their metabolic fate. Studies have investigated the oxidative transformation of 1-PP by manganese oxide, a process relevant to environmental degradation [].

A: this compound derivatives have been evaluated for their acaricidal properties against house dust and stored-food mites []. The results showed promising acaricidal activity for several derivatives, suggesting their potential as alternatives to existing acaricides [].

A: While this compound is not approved for human use, its toxicological profile has been partially investigated. For instance, some derivatives, like 1-(m-chlorophenyl)-piperazine and 1-(p-chlorophenyl)-piperazine, have been shown to induce a characteristic syndrome in mice, highlighting potential central nervous system effects [].

A: ** Common techniques include: * Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, including 1H, 13C, and 15N NMR data []. * High-Performance Liquid Chromatography (HPLC): Allows for separation and quantification of this compound in complex mixtures [, , ]. * Mass Spectrometry (MS): Used for molecular weight determination and identification of this compound and its metabolites [, ]. * Infrared (IR) Spectroscopy:** Provides information about functional groups present in the molecule.

A: Studies have investigated the oxidative transformation of 1-PP by manganese oxide, a common oxidant in soils []. These studies revealed that the piperazine moiety is susceptible to oxidation, leading to dealkylation and hydroxylation. This information is crucial for understanding the persistence and potential environmental impact of 1-PP.

A: Analytical methods used to quantify this compound, such as HPLC methods, necessitate proper validation to ensure accuracy, precision, and specificity. This involves establishing parameters like linearity, range, limit of detection, limit of quantification, and robustness [].

ANone: If this compound or its derivatives are developed for commercial applications, stringent quality control measures would be essential during manufacturing and distribution. This includes adherence to good manufacturing practices (GMP), establishment of appropriate specifications, and regular testing to ensure product quality and safety.

A: The choice of alternatives or substitutes for this compound would depend heavily on the specific application. For example, in the context of acaricidal activity, natural essential oils or other synthetic compounds with similar modes of action could be considered [].

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